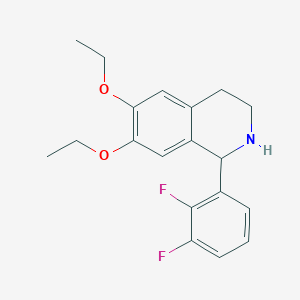![molecular formula C31H32N2O4 B11511607 ethyl 1-{[5-(benzyloxy)-3-methyl-1H-indol-2-yl]carbonyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B11511607.png)
ethyl 1-{[5-(benzyloxy)-3-methyl-1H-indol-2-yl]carbonyl}-4-phenylpiperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 1-[5-(BENZYLOXY)-3-METHYL-1H-INDOLE-2-CARBONYL]-4-PHENYLPIPERIDINE-4-CARBOXYLATE is a complex organic compound that features an indole core, a piperidine ring, and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[5-(BENZYLOXY)-3-METHYL-1H-INDOLE-2-CARBONYL]-4-PHENYLPIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Formation of the Piperidine Ring: The piperidine ring can be constructed via a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Coupling Reactions: The final coupling of the indole and piperidine moieties can be achieved using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 1-[5-(BENZYLOXY)-3-METHYL-1H-INDOLE-2-CARBONYL]-4-PHENYLPIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be used to replace functional groups with other substituents, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
ETHYL 1-[5-(BENZYLOXY)-3-METHYL-1H-INDOLE-2-CARBONYL]-4-PHENYLPIPERIDINE-4-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand the interaction of indole derivatives with biological targets such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of ETHYL 1-[5-(BENZYLOXY)-3-METHYL-1H-INDOLE-2-CARBONYL]-4-PHENYLPIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets in the body. The indole core is known to interact with serotonin receptors, while the piperidine ring can modulate the activity of neurotransmitter systems. This dual interaction can result in various pharmacological effects, including modulation of mood and cognition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ETHYL 1-[5-(METHOXY)-3-METHYL-1H-INDOLE-2-CARBONYL]-4-PHENYLPIPERIDINE-4-CARBOXYLATE
- ETHYL 1-[5-(HYDROXY)-3-METHYL-1H-INDOLE-2-CARBONYL]-4-PHENYLPIPERIDINE-4-CARBOXYLATE
Uniqueness
ETHYL 1-[5-(BENZYLOXY)-3-METHYL-1H-INDOLE-2-CARBONYL]-4-PHENYLPIPERIDINE-4-CARBOXYLATE is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and potentially improve its ability to cross the blood-brain barrier. This makes it a promising candidate for the development of central nervous system-active drugs.
Propriétés
Formule moléculaire |
C31H32N2O4 |
|---|---|
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
ethyl 1-(3-methyl-5-phenylmethoxy-1H-indole-2-carbonyl)-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C31H32N2O4/c1-3-36-30(35)31(24-12-8-5-9-13-24)16-18-33(19-17-31)29(34)28-22(2)26-20-25(14-15-27(26)32-28)37-21-23-10-6-4-7-11-23/h4-15,20,32H,3,16-19,21H2,1-2H3 |
Clé InChI |
HVDDVQPOFDAEDB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCN(CC1)C(=O)C2=C(C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4)C)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11511528.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11511529.png)
![N-(3-chlorophenyl)-3-{[(1E)-1-(4-fluorophenyl)ethylidene]amino}-2-imino-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11511541.png)
![N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,2-dimethylpropan-1-amine](/img/structure/B11511544.png)
![(4E)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11511545.png)
![3-[(2,4-dichlorophenoxy)methyl]-6-[4-(difluoromethoxy)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11511552.png)
![1-{2-hydroxy-3-[(1Z)-2-hydroxy-3,3-dimethylbut-1-en-1-yl]-2H-1,4-benzoxazin-2-yl}-3,3-dimethylbutan-2-one](/img/structure/B11511555.png)
![(3Z)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11511566.png)
![7-[4-[(2,6-Dimethoxybenzoyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B11511571.png)
![N-{1-[(furan-2-ylcarbonyl)oxy]-2,2,6,6-tetramethylpiperidin-4-yl}acetamide](/img/structure/B11511575.png)
![2-[4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenoxy]propanoic acid](/img/structure/B11511580.png)

![Methyl 2-{[2-(2-bromophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11511589.png)

